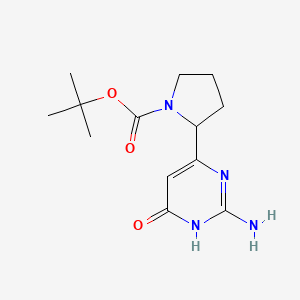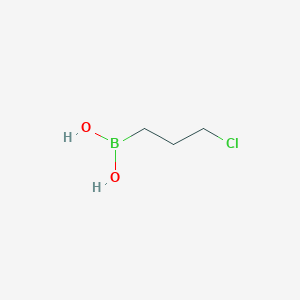
2-Bromo-1-(piperazin-1-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-1-(piperazin-1-yl)ethan-1-one is an organic compound that features a bromine atom attached to an ethanone group, which is further connected to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(piperazin-1-yl)ethan-1-one typically involves the bromination of 1-(piperazin-1-yl)ethan-1-one. This can be achieved by reacting 1-(piperazin-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which is crucial for scaling up the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-1-(piperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines, thiols, or alkoxides, leading to the formation of new compounds.
Oxidation: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Depending on the nucleophile used, products can include azides, thiocyanates, or substituted amines.
Oxidation: Products can include carboxylic acids or ketones.
Reduction: The primary product is the corresponding alcohol.
Aplicaciones Científicas De Investigación
2-Bromo-1-(piperazin-1-yl)ethan-1-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential activity against neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds and natural product derivatives.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industrial Applications: The compound is used in the development of new materials, such as polymers and resins, due to its reactivity and functional groups.
Mecanismo De Acción
The mechanism of action of 2-Bromo-1-(piperazin-1-yl)ethan-1-one involves its interaction with biological targets, such as enzymes and receptors. The bromine atom can participate in halogen bonding, while the piperazine ring can interact with various binding sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(Piperazin-1-yl)ethan-1-one: This compound lacks the bromine atom and is less reactive in nucleophilic substitution reactions.
2-(4-Bromophenoxy)-1-(piperazin-1-yl)ethan-1-one: This compound features a bromophenoxy group instead of a bromine atom, leading to different reactivity and applications.
2-(Piperazin-1-yl)ethan-1-ol:
Uniqueness
2-Bromo-1-(piperazin-1-yl)ethan-1-one is unique due to the presence of both a bromine atom and a piperazine ring, which confer distinct reactivity and potential for diverse applications in medicinal chemistry and organic synthesis. The bromine atom allows for various substitution reactions, while the piperazine ring provides a versatile scaffold for further functionalization.
Propiedades
Fórmula molecular |
C6H11BrN2O |
|---|---|
Peso molecular |
207.07 g/mol |
Nombre IUPAC |
2-bromo-1-piperazin-1-ylethanone |
InChI |
InChI=1S/C6H11BrN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |
Clave InChI |
KFWNAJVNJSSPOH-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1)C(=O)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{1-Oxo-2-azaspiro[4.5]decan-3-yl}acetic acid](/img/structure/B15298055.png)

![Sodium 1-(hydroxymethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15298064.png)
![tert-Butyl 8-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B15298075.png)








![5-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one](/img/structure/B15298140.png)
![2-[5-Bromo-2-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B15298149.png)
